molecular formula C6H8BrN3O2 B12879454 Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B12879454
M. Wt: 234.05 g/mol
InChI Key: RWUVOXWRMFVDTH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Properties

IUPAC Name

ethyl 5-bromo-3-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVOXWRMFVDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methyl-1H-1,2,3-triazole and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions:

Reagent Conditions Product Yield Key Observations
Sodium azide (NaN₃)DMF, 70–80°C, 4–6 hrs Ethyl 4-azido-1-methyl-1H-1,2,3-triazole-5-carboxylate78–85%Requires polar aprotic solvents for optimal reactivity
Potassium thiocyanate (KSCN)DMSO, 100°C, 8–12 hrsEthyl 4-thiocyanato-1-methyl-1H-1,2,3-triazole-5-carboxylate68%Competing elimination observed at higher temperatures
Sodium methoxide (NaOMe)Methanol, reflux, 2 hrsEthyl 4-methoxy-1-methyl-1H-1,2,3-triazole-5-carboxylate92%Steric hindrance from methyl group slows kinetics

Mechanistic Insights :

  • The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to electron withdrawal by the triazole ring .

  • Cu(I) catalysts enhance substitution rates in azide reactions .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Arylboronic Acid Catalyst System Conditions Product Yield
Phenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O (3:1) 85–90°C, 10–12 hrsEthyl 4-phenyl-1-methyl-1H-1,2,3-triazole-5-carboxylate91%
4-Fluorophenylboronic acidPd(dppf)Cl₂, NaHCO₃, DME80°C, 8 hrsEthyl 4-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-5-carboxylate83%

Key Findings :

  • Electron-deficient boronic acids show higher reactivity .

  • Catalyst loading ≤5 mol% achieves >90% conversion .

Oxidation of the Ethyl Ester

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄ (1M), 60°C, 6 hrs4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid75%
H₂O₂ (30%)Acetic acid, 50°C, 4 hrsSame as above62%

Reduction of the Triazole Ring

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 2 hrs4-Bromo-1-methyl-1H-1,2,3-triazole-5-methanol58%
NaBH₄/CuIMeOH, 40°C, 12 hrsPartial reduction to dihydrotriazole44%

Ester Hydrolysis

Base Conditions Product Yield
NaOH (2M)EtOH/H₂O (1:1), reflux, 3 hrs4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid95%
LiOH·H₂OTHF/H₂O (4:1), RT, 24 hrsSame as above88%

Methylation of the Triazole Nitrogen

Methylating Agent Conditions Product Yield
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°C, 6 hrs Ethyl 4-bromo-1,3-dimethyl-1H-1,2,3-triazole-5-carboxylate77%

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various pathogens.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds exhibit significant antifungal properties. This compound was synthesized and tested against strains of Candida and Aspergillus, showing promising results in inhibiting fungal growth at low concentrations. The structure-activity relationship indicated that the bromine substitution enhances antifungal activity due to increased lipophilicity .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide and herbicide. The triazole ring is known for its role in disrupting the biosynthesis of sterols in fungi.

Case Study: Herbicidal Properties

Research conducted by agricultural scientists highlighted the effectiveness of triazole derivatives in controlling weed populations. This compound was tested in field trials against common weeds such as Amaranthus and Chenopodium. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its efficacy as a herbicide .

Material Science

This compound also finds applications in material science, particularly in the development of polymer materials with enhanced properties.

Case Study: Polymer Synthesis

A study focused on utilizing this compound as a monomer in the synthesis of polytriazoles. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for creating materials suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntifungal AgentSignificant inhibition of Candida and Aspergillus growth
AgricultureHerbicideEffective control of Amaranthus and Chenopodium weeds
Material SciencePolymer MonomerEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, affecting its solubility and chemical behavior.

    1-Methyl-1H-1,2,3-triazole-5-carboxylate: Similar structure but without the bromine atom, resulting in different substitution patterns.

This compound is unique due to the presence of both the bromine atom and the ethyl carboxylate group, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS Number: 1393558-63-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

PropertyValue
Molecular FormulaC₆H₈BrN₃O₂
Molecular Weight234.05 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

This compound can be synthesized through various methods involving the reaction of bromoacetate with triazole derivatives. The synthetic pathway typically involves the formation of the triazole ring followed by carboxylation to yield the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound exhibits significant antibacterial activity against various pathogens. For instance, compounds derived from triazoles have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that ethyl 4-bromo derivatives may also possess similar properties .

Anticancer Properties

The anticancer efficacy of this compound has been investigated in several studies. In vitro assays indicate that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HEPG-2) . The mechanism appears to involve apoptosis induction through modulation of key proteins such as Bcl-2 and caspases, leading to increased cell death in cancerous cells .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are complex and involve:

  • Apoptosis Induction : The compound has been shown to enhance cleaved PARP and caspase levels while reducing Bcl-2 expression in treated cells .
  • Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, further contributing to its anticancer effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various triazole derivatives on MCF-7 cells, ethyl 4-bromo derivatives demonstrated an IC₅₀ value comparable to established chemotherapeutic agents. The study found that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of triazoles against common bacterial strains. Ethyl 4-bromo derivatives were among those tested and showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate, and how can regioselectivity be controlled?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by bromination. For example, ethyl 1-substituted triazole carboxylates (e.g., benzyl or pyridylmethyl derivatives) are synthesized by reacting azides with alkynes under Cu(I) catalysis . Regioselectivity in triazole formation is influenced by the catalyst and substituent steric/electronic effects. Post-synthetic bromination at the 4-position can be achieved using electrophilic brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Reaction monitoring via TLC and NMR is critical to optimize yield and purity .

Q. How can NMR spectroscopy and X-ray crystallography be employed to characterize this compound?

  • NMR : ¹H and ¹³C NMR are used to confirm the triazole core and substituents. The methyl group at N1 appears as a singlet (~3.8–4.0 ppm), while the ethyl ester’s CH₂ and CH₃ resonate at ~4.3–4.5 ppm and ~1.3–1.4 ppm, respectively. The bromine atom induces deshielding in adjacent protons .
  • X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 123 K) refine structures using SHELXL. Programs like WinGX and ORTEP visualize anisotropic displacement parameters and packing interactions. For example, similar triazole derivatives show planar triazole rings with bond lengths consistent with aromaticity .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

The ester group is sensitive to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) is recommended. Stability studies on analogous compounds (e.g., ethyl 5-chloro-triazole carboxylates) suggest degradation via ester hydrolysis or bromine displacement under prolonged heat (>100°C) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?

SHELXL’s advanced features, such as restraints for anisotropic displacement parameters and PART instructions for disordered atoms, address data ambiguities. For high-symmetry space groups, twin refinement (using TWIN/BASF commands) may be required. Validation tools in PLATON or checkCIF identify outliers in bond lengths/angles .

Q. What strategies enhance reactivity of the bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 4-bromo group is amenable to palladium-catalyzed couplings. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives. Steric hindrance from the methyl and ester groups may require elevated temperatures or microwave-assisted conditions. Monitoring via GC-MS ensures complete conversion .

Q. How do steric and electronic effects of the 1-methyl and 5-ester groups influence reactivity in nucleophilic substitution?

The electron-withdrawing ester group at C5 activates the bromine at C4 toward nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the N1-methyl group can slow reactions. Computational studies (DFT) on analogous triazoles reveal partial positive charge at C4, supporting SNAr mechanisms. Kinetic experiments (e.g., varying nucleophile concentration) further elucidate rate dependencies .

Q. What are the challenges in scaling up synthesis while maintaining high regiochemical purity?

Scale-up requires precise stoichiometry of azide and alkyne precursors to minimize byproducts. Flow chemistry (e.g., microreactors) improves heat transfer and reaction control. For example, pressure-accelerated azide-alkyne cycloadditions reduce side reactions and enhance yield . Post-synthetic purification via column chromatography or recrystallization (using ethyl acetate/hexane) ensures regiopurity .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and WinGX for structure validation .
  • Synthesis : Optimize CuAAC conditions with CuI/DBU in DMF for regioselectivity .
  • Reactivity : Bromine displacement is feasible under Pd catalysis or nucleophilic conditions .

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